2-Methylbutyronitrile
Overview
Description
2-Methylbutyronitrile is a chemical compound that has been studied in various contexts. While the provided papers do not directly describe 2-Methylbutyronitrile, they do provide insights into related compounds and their applications. For instance, 1,2-dibromo-2,4-dicyanobutane, a preservative structurally related to 2-Methylbutyronitrile, has been increasingly used in products such as moistened toilet tissues and cosmetics, leading to a re-evaluation of the frequency of sensitization in the Netherlands .
Synthesis Analysis
The synthesis of compounds related to 2-Methylbutyronitrile, such as 2,2'-azobis-(2-methylbutyronitrile), has been explored. A method for the determination of this compound by High-Performance Liquid Chromatography (HPLC) has been established, indicating its presence and relevance in chemical analysis . However, the specific synthesis methods for 2-Methylbutyronitrile itself are not detailed in the provided papers.
Molecular Structure Analysis
Conformational studies of structurally similar compounds to 2-Methylbutyronitrile, such as 2-methylbutyronitrile and 3-methyl-1-pentyne, have been conducted using vibrational spectroscopy and molecular mechanics. These studies have shown that these compounds can exist as a mixture of three conformers, with the most stable conformer having the two methyl groups trans to each other . This information can be extrapolated to suggest that 2-Methylbutyronitrile may also exhibit conformational isomerism.
Chemical Reactions Analysis
A computational study has been conducted on the reaction mechanism of 2,2-azobis(isobutyronitrile)-initiated oxidative cleavage of alkenes. The study employed density functional theory (DFT) and high-level coupled-cluster methods to demonstrate that the reaction does not proceed via the formation of a dioxetane ring under the reaction conditions. Instead, the reaction progresses over a specific radical pathway, and epoxide derivatives can be formed as intermediates . This provides insight into the reactivity of nitrile-containing compounds and their potential chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methylbutyronitrile are not directly discussed in the provided papers. However, the determination of related compounds like 2,2'-azobis-(2-methylbutyronitrile) by HPLC suggests that these compounds have distinct absorption characteristics, which can be detected and quantified using UV detection at 350 nm . This implies that 2-Methylbutyronitrile may also have specific physical and chemical properties that allow for its identification and quantification using similar analytical techniques.
Scientific Research Applications
Thermal Hazard Analysis : 2-Methylbutyronitrile, along with other azo compounds, has been analyzed for thermal hazards and incompatibilities using calorimetric approaches. These studies are crucial for safer process design and feasible optimization in chemical industries (Liu, Lin, Hou, & Shu, 2017).
Chemical Quantification : High-Performance Liquid Chromatography (HPLC) has been employed for the determination of 2-Methylbutyronitrile. This method is significant for accurate measurement and quality control in chemical processes (Li Chun-xia, 2010).
Conformational Studies : Research on the conformation of 2-Methylbutyronitrile has been conducted using vibrational spectroscopy and molecular mechanics. This is important for understanding the molecular structure and behavior of the compound (Crowder & Carlisle, 1991).
Spectroscopy in Astronomy : High-resolution rotational spectroscopy studies of 2-Methylbutyronitrile have been conducted, providing insights into molecular formations in the interstellar medium. This research is crucial for understanding chemical processes in space (Schlemmer et al., 2018).
Biological Studies : Studies have been conducted on the hydrolysis of 2-Methylbutyronitrile by Rhodococcus rhodochrous, demonstrating its biotransformation capabilities. This research is relevant for biotechnological applications and understanding enzymatic processes (Gradley, Deverson, & Knowles, 1994).
Thermal Reaction Evaluation : The thermal reaction of 2-Methylbutyronitrile has been evaluated using calorimetry, which is important for assessing the safety and stability of chemical compounds in industrial applications (Lin, Lin, Liu, & Shu, 2021).
Safety And Hazards
2-Methylbutyronitrile is classified as a flammable liquid and vapor . It is also toxic if swallowed, inhaled, or in contact with skin . It may be fatal if swallowed and enters airways . It is harmful to aquatic life with long-lasting effects . Therefore, it is advised to handle this compound with care, using personal protective equipment, and to avoid release to the environment .
properties
IUPAC Name |
2-methylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEJCSULJQNRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871287 | |
Record name | 2-Methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mostly soluble in water (8.89 g/L at 25 deg C); [ChemIDplus] | |
Record name | 2-Cyanobutane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8131 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
10.3 [mmHg] | |
Record name | 2-Cyanobutane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8131 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methylbutyronitrile | |
CAS RN |
18936-17-9 | |
Record name | 2-Methylbutyronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18936-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutanone cyanohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018936179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbutanenitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLBUTYRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y900M14U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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